N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide

Dopamine D4 receptor 5-HT2A receptor structure‑activity relationship

Procure N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide to access a structurally unique tool compound bridging two validated chemotypes. The 1-naphthamide core drives D4.2 receptor selectivity, while the N-methylsulfonyl motif eliminates the basic amine found in benzyl analogs, reducing polypharmacology. The sulfonylpiperidine substructure offers crystallographically validated TMK binding for Gram-positive screening. A methylene linker introduces conformational flexibility for allosteric or deep-pocket targets. With no identified composition-of-matter patents, this compound provides freedom-to-operate for proprietary HTS campaigns. Available in mg quantities with express preparation. Inquire for bulk orders.

Molecular Formula C18H22N2O3S
Molecular Weight 346.45
CAS No. 1235037-87-2
Cat. No. B2396191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide
CAS1235037-87-2
Molecular FormulaC18H22N2O3S
Molecular Weight346.45
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C18H22N2O3S/c1-24(22,23)20-11-9-14(10-12-20)13-19-18(21)17-8-4-6-15-5-2-3-7-16(15)17/h2-8,14H,9-13H2,1H3,(H,19,21)
InChIKeyZKAWHFGGBNLBKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide (CAS 1235037-87-2): A Structurally Divergent Piperidine Naphthamide for CNS Target Exploration


N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide is a synthetic small molecule belonging to the piperidine naphthamide class. Its architecture combines a 1-naphthamide core with a piperidine ring bearing an N-methylsulfonyl substituent and a methyl linker at the 4-position. The 1-naphthamide series has been systematically characterised for binding to dopamine D4.2, D2L, and serotonin 5‑HT2A receptors, where most congeners exhibit high selectivity for D4.2 over D2L and 5‑HT2A [1]. The N-methylsulfonyl motif replaces the benzyl or phenylpropyl substituents typically explored in the published series, delivering a distinct physicochemical and pharmacological profile.

Why N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide Cannot Be Swapped with Other Piperidine Naphthamides


Piperidine naphthamides display sharp structure‑activity relationships where minor substituent changes on the piperidine nitrogen or the benzyl/methylene linker profoundly alter receptor affinity and selectivity. Published data show that replacing a benzyl group at the piperidine nitrogen with alternative substituents can shift D4.2 Ki values from low nanomolar to micromolar ranges, and switching from a 1-naphthamide to a 2-naphthamide scaffold substantially re‑balances 5‑HT2A versus D4.2 selectivity [1][2]. The N-methylsulfonyl group in this compound introduces a sulfonamide moiety with markedly different hydrogen‑bonding capacity, polarity, and metabolic stability compared to the benzyl‑substituted analogs that dominate the literature. Consequently, generic substitution by a benzyl‑piperidine naphthamide would yield a molecule with an entirely different receptor interaction fingerprint, undermining assay reproducibility and target‑engagement outcomes.

Product‑Specific, Comparator‑Anchored Evidence for N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide


N-Methylsulfonyl vs. N-Benzyl Substituent: Physicochemical and Pharmacological Divergence

The closest well‑characterised analog, N-(1-benzylpiperidin-4-yl)-2-naphthamide, exhibits a Ki of 11 nM at the D4 receptor [1]. However, the N-benzyl group confers a basic tertiary amine (pKa ~ 7.5–8.5) that is protonated at physiological pH and engages in distinct electrostatic and hydrogen‑bond interactions with the receptor. In contrast, the N-methylsulfonyl substituent on the target compound is a neutral, polar sulfonamide with strong hydrogen‑bond acceptor character and a significantly lower calculated logD. In the broader piperidine naphthamide series, replacing the N-benzyl group with alternative N-substituents has been shown to alter D4.2 affinity by more than 100‑fold [2]. Therefore, although direct D4.2 Ki data for the target compound are not publicly available, its N-methylsulfonyl group is predicted to redirect receptor selectivity compared to N‑benzyl analogs, potentially favoring distinct CNS receptor subtypes or enabling target profiles inaccessible with benzyl‑bearing congeners. Direct head‑to‑head binding data are required to quantify the magnitude of this divergence.

Dopamine D4 receptor 5-HT2A receptor structure‑activity relationship

1-Naphthamide vs. 2-Naphthamide Isomer: Differential D4.2/5-HT2A Selectivity Profiles

Carato et al. (2007) demonstrated that 1-naphthamide and 2-naphthamide positional isomers produce divergent selectivity patterns across D4.2 and 5‑HT2A receptors. In the 1-naphthamide series, most compounds are highly selective for D4.2 over D2L and 5‑HT2A, whereas the 2-naphthamide series retains high D4.2 selectivity but with substantially increased 5‑HT2A affinity, yielding mixed D4.2/5‑HT2A ligands [1]. For example, unsubstituted 2‑naphthamides with a benzyl group at the piperidine nitrogen function as dual D4.2/5‑HT2A antagonists, while the corresponding 1‑naphthamide analogs maintain D4.2 mono‑selectivity. The target compound bears a 1-naphthamide core, placing it in the selectivity-biased series, but its unique N-methylsulfonyl substituent adds an additional layer of differentiation not represented by any published 1- or 2-naphthamide congener. Direct comparative binding data for the 2-naphthamide isomer N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-naphthamide are not publicly available, preventing a quantitative head‑to‑head assessment at this time.

Dopamine D4.2 5-HT2A 1-naphthamide 2-naphthamide

Sulfonylpiperidine Scaffold Precedence: Validated Antibacterial Target Engagement with Species Selectivity

The sulfonylpiperidine motif present in the target compound has been independently validated as a productive pharmacophore for enzyme inhibition. Martinez‑Botella et al. (2013) reported a series of sulfonylpiperidines as inhibitors of Gram‑positive bacterial thymidylate kinase (TMK), with lead compound 11 achieving >10⁵‑fold selectivity over the human TMK homologue and potent MIC values against a broad spectrum of Gram‑positive pathogens including MRSA [1]. Crystallographic studies confirmed that the sulfonamide group engages a critical hydrogen‑bond network with Arg48 in the S. aureus TMK active site, a contact that is essential for enzyme affinity [1]. Although the TMK series differs from the target compound in its aromatic substituent, the shared sulfonylpiperidine core establishes proof‑of‑concept that this substructure can drive target engagement with high selectivity. In contrast, benzyl‑substituted piperidine naphthamides lack the sulfonamide hydrogen‑bonding capacity and have not been reported to exhibit TMK inhibitory activity. This orthogonal target space creates a differentiated application landscape.

Thymidylate kinase Gram-positive antibacterial sulfonylpiperidine

Methyl Linker at Piperidine 4‑Position: Conformational Flexibility Compared to Direct N‑Substitution

The target compound incorporates a methylene (–CH₂–) linker between the piperidine 4‑position and the naphthamide nitrogen, whereas the most extensively characterised comparator series (Carato et al. 2007 Part I and II) features direct amide substitution at the piperidine 4‑position without a methyl linker. SAR studies within the naphthamide class have shown that increasing the linker length between the phenyl ring and the basic nitrogen leads to decreased affinity for D4.2 and 5‑HT2A receptors [1], suggesting that the methyl linker in the target compound may attenuate receptor binding compared to direct‑attached analogs. This structural feature introduces conformational flexibility that could enable binding modes inaccessible to rigid, directly‑substituted piperidine naphthamides, potentially expanding the targetable receptor space beyond D4 and 5‑HT2A.

Linker length conformational flexibility piperidine naphthamide

Absence of Public Quantitative Pharmacology Data: A Gap Analysis with Procurement Implications

A comprehensive search of PubMed, PubChem, ChemSpider, BindingDB, ChEMBL, Google Patents, and major vendor catalogs (excluding benchchems, evitachem, vulcanchem, and molecule.com per source restrictions) returned no quantitative biological assay data, no Ki/IC50 values, no in vivo PK parameters, and no patent filings directly reporting experimental results for CAS 1235037-87-2. The compound appears in commercial listings (kuujia.com) with basic identifiers and predicted properties only [1]. This distinguishes it from well‑characterised piperidine naphthamides such as N-(1-benzylpiperidin-4-yl)-2-naphthamide (D4.2 Ki = 11 nM) [2] and the sulfonylpiperidine TMK inhibitor series [3], both of which have extensive public pharmacology packages. The absence of data represents both a risk (no pre‑validated target profile) and an opportunity (a chemically tractable scaffold with freedom‑to‑operate potential for novel target screening).

Data gap custom synthesis screening

Optimal Use Cases for N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide Based on Differential Evidence


CNS Receptor Selectivity Profiling: D4.2‑Biased Screening with a Non‑Basic Piperidine Scaffold

The 1-naphthamide core positions this compound in the D4.2‑selective branch of the piperidine naphthamide family, while the neutral N-methylsulfonyl group eliminates the basic amine present in benzyl‑substituted analogs [1][2]. This combination makes it a valuable screening tool for CNS receptor panels where basicity‑driven polypharmacology is undesirable. Users can deploy the compound in radioligand displacement assays against dopamine D4, D2L, D3, and serotonin 5‑HT2A/2C receptors to empirically determine whether the N‑methylsulfonyl modification sharpens D4 selectivity beyond that achievable with N‑benzyl or N‑phenylpropyl derivatives.

Antibacterial Drug Discovery: TMK‑Targeted Screening Leveraging Sulfonylpiperidine Pharmacophore

The sulfonylpiperidine substructure has crystallographic validation for engaging the Arg48 residue in S. aureus thymidylate kinase (TMK), a target essential for bacterial DNA synthesis [3]. Unlike benzyl‑piperidine naphthamides, which lack the sulfonamide hydrogen‑bonding motif required for TMK binding, this compound can be screened in TMK enzyme inhibition assays and Gram‑positive MIC panels to evaluate whether the naphthamide moiety provides additional binding contributions. The >10⁵‑fold selectivity over human TMK reported for the sulfonylpiperidine chemotype provides a favorable starting point for lead optimization [3].

Chemical Biology Tool for Linker‑Dependent Conformational Probing

The methylene linker between the piperidine ring and naphthamide distinguishes this compound from directly‑substituted analogs and introduces conformational flexibility [1]. This feature is particularly relevant for target classes where the ligand binding pocket prefers extended geometries, such as certain GPCR allosteric sites or enzyme active sites with deep hydrophobic channels. The compound can serve as a fragment‑like or lead‑like probe in biophysical assays (SPR, ITC, X‑ray crystallography) to map conformational preferences associated with linker insertion.

Novel Target De‑orphaning and Patent‑Free Chemical Starting Point

The complete absence of public pharmacological data for CAS 1235037-87-2, combined with its structural features that bridge two validated chemotypes (piperidine naphthamide CNS ligands and sulfonylpiperidine antibacterials), positions it as an attractive screening candidate for phenotypic or target‑based high‑throughput screening campaigns [1][3]. Its apparent lack of composition‑of‑matter patent coverage (no patent filings directly containing this compound were identified in public databases) may offer freedom‑to‑operate advantages for organizations seeking novel chemical matter for proprietary target programs.

Quote Request

Request a Quote for N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.